1-Acetyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-Acetyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an acetyl group at the 1-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of iron (III) chloride in water has been reported to facilitate the synthesis of N-substituted pyrroles under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different substituted pyrroles.
Substitution: The acetyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various N-substituted pyrroles, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
1-Acetyl-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and the development of bioactive molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Acetyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Methyl 1-acetyl-1H-pyrrole-3-carboxylate: A methyl ester derivative with similar chemical properties.
1H-pyrrole-3-carboxylic acid: Lacks the acetyl group but shares the pyrrole and carboxylic acid functionalities.
1-Acetyl-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
Uniqueness: 1-Acetyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
1-acetylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h2-4H,1H3,(H,10,11) |
InChI Key |
WBMDVRJMLFYDON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC(=C1)C(=O)O |
Origin of Product |
United States |
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